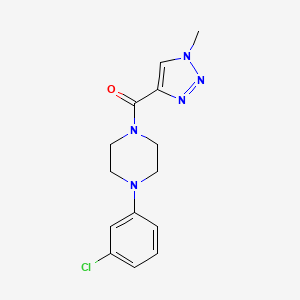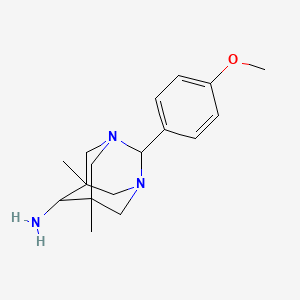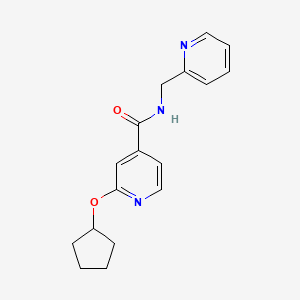![molecular formula C27H27N5O3 B2423571 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207041-79-9](/img/no-structure.png)
2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.545. The purity is usually 95%.
BenchChem offers high-quality 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
- Pyrazoles and oxadiazoles are prominent in medicinal chemistry due to their wide range of biological activities. Compounds featuring pyrazole and oxadiazole moieties have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. For instance, studies have synthesized and evaluated the cytotoxic activity of novel pyrazole derivatives, demonstrating significant potential against various cancer cell lines (Hafez et al., 2016). Similarly, oxadiazole derivatives have been investigated for their antimicrobial properties, suggesting their application in combating resistant bacterial strains (Ningaiah et al., 2014).
Material Science and Chemical Sensors
- In the field of materials science, pyrazole and oxadiazole compounds have been utilized in the development of advanced materials and chemical sensors. For example, pyrazoline derivatives have been explored as fluorescent chemosensors for the detection of metal ions, indicating their utility in environmental monitoring and analytical chemistry (Salman A. Khan, 2020).
Biological Studies and Mechanistic Insights
- Research into the biological mechanisms of action for these compounds has revealed their interaction with various biological targets, providing insights into their potential therapeutic applications. For instance, silver complexes based on pyrazole derivatives have shown significant in vitro antitumor activity, particularly against lung carcinoma cells, by targeting specific enzymes like Thioredoxin (TrxR), which are crucial for cellular redox homeostasis (Pellei et al., 2023).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system followed by the introduction of the 2-butoxyphenyl and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2,3-dichloropyrazine", "2-butoxyphenol", "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole", "sodium hydride", "methyl iodide", "palladium on carbon", "triethylamine", "acetic acid", "sodium acetate", "N,N-dimethylformamide", "chloroform", "methanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-butoxyphenyl)pyrazine\n- React 2-butoxyphenol with 2,3-dichloropyrazine in the presence of sodium hydride to obtain 2-(2-butoxyphenyl)pyrazine\n\nStep 2: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl pyrazine\n- React 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole with methyl iodide in the presence of palladium on carbon and triethylamine to obtain 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl iodide\n- React 2-(2-butoxyphenyl)pyrazine with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl iodide in the presence of sodium hydride to obtain 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl pyrazine\n\nStep 3: Synthesis of 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one\n- React 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl pyrazine with acetic acid and sodium acetate to obtain 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl pyrazolo[1,5-a]pyrazin-4(5H)-one\n- React 2-(2-butoxyphenyl)pyrazine with N,N-dimethylformamide and sodium hydride to obtain 2-(2-butoxyphenyl)-5-dimethylaminomethylpyrazolo[1,5-a]pyrazin-4(5H)-one\n- React 2-(2-butoxyphenyl)-5-dimethylaminomethylpyrazolo[1,5-a]pyrazin-4(5H)-one with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl pyrazolo[1,5-a]pyrazin-4(5H)-one in the presence of chloroform and methanol to obtain 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" ] } | |
Numéro CAS |
1207041-79-9 |
Formule moléculaire |
C27H27N5O3 |
Poids moléculaire |
469.545 |
Nom IUPAC |
2-(2-butoxyphenyl)-5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H27N5O3/c1-4-5-14-34-24-9-7-6-8-21(24)22-16-23-27(33)31(12-13-32(23)29-22)17-25-28-26(30-35-25)20-11-10-18(2)19(3)15-20/h6-13,15-16H,4-5,14,17H2,1-3H3 |
Clé InChI |
LOVOTKCZCSCLGP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423491.png)
![(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2423492.png)
![3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2423494.png)
![6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2423495.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2423496.png)



![Methyl 2-amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2423503.png)
![(4-Phenyloxan-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2423505.png)
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2423506.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol](/img/structure/B2423511.png)